Acetofenona, 2-amino-2-fenil-, clorhidrato

Descripción general

Descripción

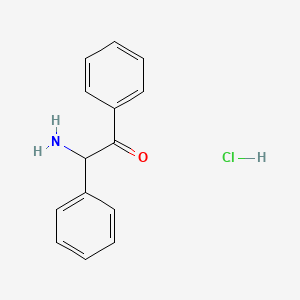

Acetophenone, 2-amino-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of acetophenone, where the amino group is attached to the second carbon of the phenyl ring, and it is combined with hydrochloride. This compound is known for its applications in organic synthesis and its potential biological activities.

Aplicaciones Científicas De Investigación

Acetophenone, 2-amino-2-phenyl-, hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Acetophenone derivatives are known to be involved in various organic reactions and have been utilized in the synthesis of many heterocyclic compounds .

Mode of Action

Acetophenone and its derivatives are known to participate in (pseudo)-two-, three- and four-component reactions .

Biochemical Pathways

Acetophenone and its derivatives are known to be involved in the synthesis of various heterocyclic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-amino-2-phenyl-, hydrochloride typically involves the reaction of acetophenone with an appropriate amine under acidic conditions. One common method is the reaction of acetophenone with aniline in the presence of hydrochloric acid to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Acetophenone, 2-amino-2-phenyl-, hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Acetophenone, 2-amino-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetophenone derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminoacetophenone: Similar structure but lacks the hydrochloride component.

2-Amino-4-phenylbutyric acid: Contains an additional carboxylic acid group.

2-Amino-3-phenylpropanoic acid: Similar structure with a different substitution pattern.

Uniqueness

Acetophenone, 2-amino-2-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride component, which can influence its solubility and reactivity. This makes it a valuable compound in both research and industrial applications.

Actividad Biológica

Acetophenone, 2-amino-2-phenyl-, hydrochloride (CAS No. 885-75-6) is a chemical compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Acetophenone, 2-amino-2-phenyl-, hydrochloride is CHClN\O. Structurally, it features an amino group attached to the second carbon of the phenyl ring of acetophenone, contributing to its unique reactivity and biological properties. The presence of the hydrochloride component enhances its solubility in water, making it more accessible for biological assays.

Acetophenone derivatives are known to interact with various biochemical pathways:

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or quinones and reduction to form amines or alcohols. These transformations can influence its biological activity significantly.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, which are crucial for forming more complex biologically active compounds.

Antimicrobial Properties

Research has indicated that Acetophenone derivatives possess antimicrobial activities. For instance, studies on thiosemicarbazone derivatives of acetophenone showed significant cytotoxic effects against cancer cell lines (K562), indicating potential as anticancer agents . The mechanism involved mitochondrial dysfunction leading to apoptosis.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study highlighted that certain acetophenone derivatives demonstrated effective inhibition against various fungal strains, suggesting their potential use in developing antifungal medications .

Neuropharmacological Effects

Acetophenone derivatives have been investigated for their neuropharmacological effects. Some studies suggest that they may exhibit antidepressant-like activities due to their structural similarity to known antidepressants like bupropion . This opens avenues for further exploration in treating mood disorders.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using K562 cell lines demonstrated that acetophenone derivatives could induce apoptosis through mitochondrial pathways. This was evidenced by changes in mitochondrial membrane potential and glutathione depletion .

- Synthesis and Evaluation : A series of novel 2-amino thiazole derivatives were synthesized based on acetophenone structures, showing promising antibacterial and antifungal activities, reinforcing the importance of structural modifications for enhancing biological efficacy .

- Pharmacological Applications : Acetophenone has been utilized in synthesizing various pharmacologically active compounds, including those targeting central nervous system disorders. Its derivatives have shown potential as dual inhibitors in cancer therapy by affecting tubulin dynamics and histone deacetylase activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminoacetophenone | Lacks hydrochloride component | Moderate antibacterial activity |

| 2-Amino-4-phenylbutyric acid | Contains an additional carboxylic acid group | Antidepressant potential |

| 2-Amino-3-phenylpropanoic acid | Different substitution pattern | Neuropharmacological effects |

Propiedades

IUPAC Name |

2-amino-1,2-diphenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQSVRYXONEYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-75-6 | |

| Record name | Ethanone, 2-amino-1,2-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC33420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1,2-diphenylethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.